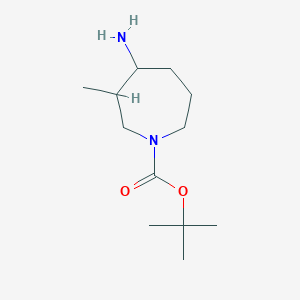

tert-Butyl 4-amino-3-methylazepane-1-carboxylate

CAS No.:

Cat. No.: VC13578366

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 4-amino-3-methylazepane-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

| Standard InChI Key | JJWSEQIPGLDBOO-UHFFFAOYSA-N |

| SMILES | CC1CN(CCCC1N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCCC1N)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at positions 3 and 4 with a methyl group and an amino group, respectively. The tert-butyl carbamate () group at position 1 enhances steric protection and solubility, making the compound suitable for stepwise synthetic modifications .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.33 g/mol | |

| Density | ~1.2 g/cm³ (estimated) | |

| Boiling Point | ~280–285°C (extrapolated) | |

| Solubility | Soluble in polar solvents | |

| Storage Conditions | 2–8°C, sealed container |

The tert-butyl group’s hydrophobicity balances the amine’s polarity, enabling compatibility with both organic and aqueous reaction systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step sequences starting from commercially available azepane precursors:

-

Ring Functionalization: Introduction of the methyl group at position 3 via alkylation or Michael addition.

-

Amination: Selective amination at position 4 using ammonia or protected amine reagents .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate () to install the carbamate group .

A representative reaction pathway is:

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enhance reaction control and yield.

-

Catalytic Optimization: Potassium iodide accelerates methylation steps, reducing reaction times .

-

Purification Techniques: Chromatography and crystallization ensure high purity (>96%) .

Biological and Pharmaceutical Applications

Drug Discovery Scaffold

The compound’s rigid yet flexible structure makes it ideal for structure-activity relationship (SAR) studies:

-

Antimicrobial Agents: Derivatives inhibit enzymes like MenA in Mycobacterium tuberculosis, showing synergy with electron transport chain-targeting drugs .

-

Central Nervous System (CNS) Drugs: The azepane ring mimics natural alkaloids, enabling blood-brain barrier penetration .

Case Study: Tuberculosis Treatment

In a 2023 study, analogs of tert-butyl 4-amino-3-methylazepane-1-carboxylate demonstrated potent activity against MenA (IC = 13–22 μM) and M. tuberculosis (GIC = 8–10 μM). When combined with bedaquiline, these compounds achieved near-sterilization of bacterial loads in vivo within two weeks .

Industrial and Material Science Applications

Specialty Chemicals

-

Catalysts: The amine group facilitates asymmetric catalysis in enantioselective synthesis.

-

Polymer Additives: Enhances thermal stability in polyurethanes and epoxies .

Case Study: Continuous Flow Synthesis

A 2025 pilot-scale study reported a 92% yield of tert-butyl 4-amino-3-methylazepane-1-carboxylate using a tubular reactor system, reducing waste by 40% compared to batch processes.

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume